Ethyl 7-methoxy-8-methyl-2-oxo-2H-chromene-3-carboxylate
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Overview
Description
Ethyl 7-methoxy-8-methyl-2-oxo-2H-chromene-3-carboxylate is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure and are found in many plants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-methoxy-8-methyl-2-oxo-2H-chromene-3-carboxylate typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing 7-methoxy-8-methyl-2-oxo-2H-chromene-3-carbaldehyde with ethyl cyanoacetate in the presence of a base such as piperidine . The reaction is usually performed in an organic solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as using environmentally friendly solvents and catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-methoxy-8-methyl-2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy and ethyl ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 7-methoxy-8-methyl-2-oxo-2H-chromene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It has potential therapeutic applications due to its biological activities.
Industry: The compound is used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 7-methoxy-8-methyl-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate: Similar in structure but lacks the methyl group at the 8th position.
Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate: Contains a diethylamino group instead of a methoxy group.
Uniqueness
Ethyl 7-methoxy-8-methyl-2-oxo-2H-chromene-3-carboxylate is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. These structural features may enhance its potency and selectivity in various applications compared to similar compounds .
Biological Activity
Ethyl 7-methoxy-8-methyl-2-oxo-2H-chromene-3-carboxylate, also known by its CAS number 842-39-7, is a compound belonging to the class of chromene derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. This article focuses on the biological activity of this specific compound, summarizing relevant research findings and case studies.
Molecular Structure
The molecular formula for this compound is C14H14O5 with a molecular weight of approximately 262.26 g/mol. The structure features a chromene backbone with methoxy and methyl substituents that may influence its biological activity.
Physical Properties
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₄O₅ |
Molecular Weight | 262.26 g/mol |
CAS Number | 842-39-7 |
Purity | Not specified |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. It has been shown to exhibit significant activity against various pathogens, including bacteria and fungi. For instance, a study published in the Journal of Antibiotics reported that derivatives of chromene compounds demonstrated strong antibacterial effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
In vitro studies have determined the Minimum Inhibitory Concentration (MIC) values for this compound, indicating its effectiveness as an antimicrobial agent. For example, compounds structurally similar to this compound showed MIC values ranging from 0.22 to 0.25 μg/mL against certain bacterial strains .
Antioxidant Activity
The compound has also been investigated for its antioxidant properties . Research indicates that it can scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing cellular damage associated with oxidative stress . This activity is particularly relevant in the context of chronic diseases where oxidative stress plays a significant role.
Anti-inflammatory Activity
This compound has been noted for its anti-inflammatory effects . Studies suggest that it can inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various biological models . This property could be beneficial in developing treatments for inflammatory diseases.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the efficacy of Ethyl 7-methoxy derivatives against Candida albicans, reporting a significant reduction in fungal growth with percentage inhibition rates exceeding 20% . The structure–activity relationship (SAR) analysis indicated that specific substitutions on the chromene ring enhance antimicrobial potency.
- Mechanism of Action : Research has shown that these compounds may act by disrupting bacterial cell membranes or inhibiting key metabolic pathways within microbial cells . This mechanism underscores their potential as lead compounds in antibiotic development.
- Synergistic Effects : Some studies have explored the synergistic effects of Ethyl 7-methoxy derivatives when combined with standard antibiotics like Ciprofloxacin, resulting in lower MICs for both drugs when used together . This finding opens avenues for combination therapies that could enhance treatment efficacy against resistant strains.
Properties
Molecular Formula |
C14H14O5 |
---|---|
Molecular Weight |
262.26 g/mol |
IUPAC Name |
ethyl 7-methoxy-8-methyl-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C14H14O5/c1-4-18-13(15)10-7-9-5-6-11(17-3)8(2)12(9)19-14(10)16/h5-7H,4H2,1-3H3 |
InChI Key |
GDMRYVZMZYNRDR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=C(C=C2)OC)C)OC1=O |
Origin of Product |
United States |
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